molecular formula C22H24Cl3N3OS B1145594 DIPPA hydrochloride

DIPPA hydrochloride

Cat. No.: B1145594
M. Wt: 484.9 g/mol
InChI Key: BNWYENYHNOESCX-ZMBIFBSDSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIPPA hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DIPPA hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isothiocyanate and dichlorophenyl groups. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiourea derivatives and substituted phenyl compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

DIPPA hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the kappa-opioid receptor and its interactions with other molecules.

    Biology: Employed in research on anxiety and depression, as it acts as an antagonist to the kappa-opioid receptor, which is involved in stress and mood regulation.

    Medicine: Investigated for its potential therapeutic effects in treating mood disorders and other conditions related to the kappa-opioid receptor.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the kappa-opioid receptor

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DIPPA Hydrochloride

This compound is unique due to its irreversible binding to the kappa-opioid receptor, providing long-lasting effects. This property makes it particularly valuable in research settings where sustained inhibition of the receptor is required. Additionally, its high affinity and selectivity for the kappa-opioid receptor distinguish it from other similar compounds .

Biological Activity

DIPPA hydrochloride, chemically known as 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride, is a selective and irreversible antagonist of the kappa-opioid receptor (KOR). This compound has garnered attention in pharmacological research due to its significant biological activity and potential therapeutic applications, particularly in the treatment of mood disorders and anxiety.

This compound functions by binding to the KOR, effectively blocking its activity. This antagonistic action leads to a range of physiological effects, particularly in the central nervous system (CNS). The compound's irreversible binding results in a prolonged duration of action, making it a valuable tool for studying KOR-related pathways and behaviors in animal models .

Anxiolytic Effects

Research has demonstrated that this compound exhibits anxiolytic-like properties. In a study comparing anxiety-like behavior between Wistar Kyoto (WKY) and Sprague Dawley (SD) rats, DIPPA administration resulted in significant reductions in anxiety indicators across both strains. The novelty-induced hypophagia and defensive burying tests were employed to evaluate these effects. The findings indicated that WKY rats displayed higher baseline anxiety levels compared to SD rats, and treatment with DIPPA significantly decreased anxiety-like behaviors in both groups .

Study Methodology Key Findings
Carr & Lucki (2010)Novelty-induced hypophagia, Defensive burying testsWKY rats showed more anxiety; DIPPA reduced anxiety-like behaviors in both WKY and SD rats .
Chang et al. (1994)Behavioral assaysDemonstrated that DIPPA produces KOR antagonist effects with lasting impacts on behavior .

Impact on Hypothermic Response

In another study assessing the physiological effects of KOR activation, this compound was shown to prevent hypothermia induced by cold exposure. The study reported that DIPPA administration significantly mitigated the drop in body temperature in mice subjected to cold stress, indicating its role in regulating thermoregulation through KOR antagonism .

Case Study 1: Anxiety Disorders

A notable case involved the evaluation of DIPPA's effects on anxiety-related behaviors in a cohort of WKY rats. These rats are known for their inherent anxiety-like traits. Following administration of DIPPA at doses of 2.5 mg/kg and 5 mg/kg, researchers observed a marked decrease in latency to feed during novelty tests, suggesting reduced anxiety levels. This supports the hypothesis that KOR antagonists like DIPPA may offer new avenues for treating anxiety disorders .

Case Study 2: Mood Regulation

Another investigation focused on the potential mood-regulating effects of DIPPA. By employing various behavioral assays, researchers found that the compound not only reduced anxiety but also influenced mood stabilization. The implications of these findings suggest that DIPPA could be explored as a therapeutic agent for mood disorders, particularly where traditional treatments have failed .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWYENYHNOESCX-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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